molecular formula C14H14O2S B14650275 O,p'-ditolyl sulfone CAS No. 41908-97-8

O,p'-ditolyl sulfone

Cat. No.: B14650275
CAS No.: 41908-97-8
M. Wt: 246.33 g/mol
InChI Key: ITAJGXLAYACITF-UHFFFAOYSA-N
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Description

O,p’-ditolyl sulfone, also known as di-p-tolyl sulfone, is an organic compound with the molecular formula C14H14O2S. It is a di-substituted diaryl sulfone, where two tolyl groups are attached to a sulfone group. This compound is known for its stability and unique chemical properties, making it useful in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

O,p’-ditolyl sulfone can be synthesized through the sulfonylation of toluene with p-toluenesulfonic acid in the presence of a catalyst such as polystyrene-supported aluminium triflate. This reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the sulfone bond .

Industrial Production Methods

In industrial settings, the production of O,p’-ditolyl sulfone often involves the oxidation of sulfides using oxidizing agents like hydrogen peroxide or urea-hydrogen peroxide. These methods are preferred due to their efficiency and the high yield of the desired sulfone product .

Chemical Reactions Analysis

Types of Reactions

O,p’-ditolyl sulfone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like lithium aluminium hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like chloroform or ethyl acetate .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfides, and substituted aromatic compounds, depending on the specific reaction and conditions employed .

Mechanism of Action

The mechanism of action of O,p’-ditolyl sulfone involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor or modulator of specific enzymes and proteins, affecting cellular processes and biochemical pathways. The sulfone group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound in different environments .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to O,p’-ditolyl sulfone include:

Uniqueness

O,p’-ditolyl sulfone is unique due to its specific substitution pattern and the presence of two tolyl groups attached to the sulfone moiety. This structure imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it valuable in various applications .

Properties

CAS No.

41908-97-8

Molecular Formula

C14H14O2S

Molecular Weight

246.33 g/mol

IUPAC Name

1-methyl-2-(4-methylphenyl)sulfonylbenzene

InChI

InChI=1S/C14H14O2S/c1-11-7-9-13(10-8-11)17(15,16)14-6-4-3-5-12(14)2/h3-10H,1-2H3

InChI Key

ITAJGXLAYACITF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2C

Origin of Product

United States

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